molecular formula C14H18N6O B2965898 Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone CAS No. 2379975-55-8

Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2965898
CAS RN: 2379975-55-8
M. Wt: 286.339
InChI Key: BLIPQSFDFVHPSR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,4-triazole ring, a pyridazine ring, and a diazepane ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The presence of multiple nitrogen-containing rings could allow for hydrogen bonding and other interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the nitrogen sites or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple nitrogen-containing rings could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures often interact with their targets via hydrogen bonding or other types of intermolecular interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of this compound’s properties and potential uses. This could include studying its interactions with various biological targets, optimizing its synthesis, and investigating its safety profile .

properties

IUPAC Name

cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c21-14(11-2-3-11)19-7-1-6-18(8-9-19)13-5-4-12-16-15-10-20(12)17-13/h4-5,10-11H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIPQSFDFVHPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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